Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
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Properties
IUPAC Name |
ethyl 7-methyl-4-oxo-5-(4-propan-2-ylphenyl)-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-6-12-30-23-25-20-19(21(27)26-23)18(16-10-8-15(9-11-16)13(3)4)17(14(5)24-20)22(28)29-7-2/h8-11,13,18H,6-7,12H2,1-5H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEWWOHODGGSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)C(C)C)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 923139-42-8) is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on available research findings.
The compound's molecular formula is , with a molecular weight of approximately 427.6 g/mol. The structure features a pyrido-pyrimidine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O3S |
| Molecular Weight | 427.6 g/mol |
| CAS Number | 923139-42-8 |
Antimicrobial Activity
Recent studies indicate that compounds structurally related to Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo exhibit antimicrobial properties . For instance, certain analogs have shown effectiveness against Gram-positive bacteria, including resistant strains like Staphylococcus aureus and Enterococcus faecalis . The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of cellular processes.
Anticancer Potential
Molecular docking studies have been conducted to assess the potential of related compounds as anticancer agents . For example, derivatives were tested against various cancer cell lines, revealing promising interactions with targets such as EGFR tyrosine kinase . While direct studies on Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo are lacking, its structural similarities to effective anticancer agents warrant further investigation.
The biological activity of Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Similar structures have shown potential in modulating receptors linked to platelet activation and cancer progression.
- Cellular Uptake : The lipophilic nature of the compound may enhance its cellular uptake, increasing bioavailability and efficacy.
Case Studies and Research Findings
While specific case studies on Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo are scarce, related research provides insights into its potential applications:
- Antibacterial Studies : A study demonstrated that ticagrelor analogs exhibited bactericidal activity against resistant strains .
- Antiplatelet Efficacy : Research showed that modifications in the chemical structure could retain antiplatelet activity while enhancing antibacterial properties .
- Cancer Research : Molecular docking studies indicated promising interactions with cancer-related targets, suggesting potential therapeutic applications .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via solvent-free fusion of acetoacetic ether, substituted aldehydes, and thiourea at 120°C for 8 hours, followed by recrystallization from ethanol . Optimization may involve adjusting stoichiometric ratios (e.g., thiourea at 1.5 mmol per 1 mmol aldehyde) and exploring microwave-assisted or catalytic methods to improve yields. Post-synthetic purification via column chromatography or fractional crystallization is recommended for isolating enantiomers or tautomeric forms .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : Use and NMR to confirm proton environments and carbon frameworks, focusing on shifts for the thiazolo-pyrimidine core and ester groups .
- X-ray Crystallography : Employ SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. ORTEP-3 can visualize thermal ellipsoids and π-halogen interactions in crystal lattices .
Q. What functional groups dictate the compound’s reactivity?
Key reactive sites include:
- The 4-oxo group, which participates in keto-enol tautomerism and hydrogen bonding.
- The propylthio (-SPr) substituent, susceptible to oxidation or nucleophilic substitution.
- The ethyl carboxylate ester, enabling hydrolysis to carboxylic acid derivatives .
Advanced Research Questions
Q. How can hydrogen-bonding patterns and graph set analysis resolve crystal packing ambiguities?
Apply Etter’s graph set analysis to categorize hydrogen bonds (e.g., , ) into discrete (D), chains (C), or rings (R). For example, a motif indicates two donor/acceptor pairs forming an 8-membered ring. Pair this with Hirshfeld surface analysis to quantify intermolecular contacts and validate packing models .
Q. How do ring puckering coordinates influence conformational stability in the tetrahydropyrido-pyrimidine core?
Use Cremer-Pople parameters to quantify puckering amplitude () and phase angles (, ) for the six-membered ring. For nonplanar rings, compare values (e.g., 0.5–0.7 Å) to assess strain. Molecular dynamics simulations can model pseudorotation pathways and energy barriers .
Q. What strategies address contradictions in crystallographic data refinement?
If SHELXL refinement yields high R-factors (>5%), re-examine twinning (via Hooft parameter analysis) or disorder modeling. For ambiguous electron density, use SQUEEZE in PLATON to account for solvent voids. Validate with independent software like OLEX2 .
Q. How can π-halogen interactions be leveraged to design co-crystals?
The bromophenyl group in analogous structures forms interactions (~3.4 Å). Co-crystallize with halogen-bond acceptors (e.g., pyridine derivatives) to modulate packing. Monitor using Hirshfeld surface % contributions and DFT calculations for interaction energies .
Q. What computational methods predict bioactivity based on electronic distribution?
Q. How do solvent polarity and temperature affect crystallization outcomes?
High-polarity solvents (DMF/HO) favor needle-like crystals, while ethanol yields blocky morphologies. Slow cooling (0.1°C/min) reduces defects. For polymorph control, use additives like ionic liquids to template specific packing motifs .
Q. What mechanistic insights explain unexpected byproducts in synthesis?
Byproducts may arise from thiourea dimerization or ester hydrolysis. Monitor intermediates via LC-MS and propose mechanisms using Hammett plots (σ values for substituents). For regioselectivity issues, employ directing groups (e.g., Boc protection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
